pKa and Electronic Effect Comparison: 2-Mesyl vs. 2-Halo-5-picolines
The electron-withdrawing nature of the 2-methylsulfonyl group, as quantified by the predicted pKa of the conjugate acid, is significantly stronger than that of a 2-chloro substituent . The predicted pKa for 2-Mesyl-5-picoline is -1.35, while the experimentally determined pKa for its 2-chloro analog, 2-Chloro-5-picoline, is reported as 0.58 [1].
| Evidence Dimension | Predicted vs. Experimental pKa of Conjugate Acid |
|---|---|
| Target Compound Data | -1.35 ± 0.22 (predicted) |
| Comparator Or Baseline | 2-Chloro-5-picoline: 0.58 (experimental) |
| Quantified Difference | ΔpKa ≈ 1.9 units; the mesyl-substituted pyridine is more than 70 times less basic than the chloro analog. |
| Conditions | Predicted via Advanced Chemistry Development (ACD/Labs) Software V11.02 for the mesyl compound; experimental determination for 2-Chloro-5-picoline [REFS-1, REFS-2]. |
Why This Matters
This large difference in basicity impacts solubility, salt formation, and the compound's behavior in acid/base extractions during workup, directly influencing process development and purification efficiency.
- [1] CRC Handbook of Chemistry and Physics, 97th Edition. (2016-2017). Dissociation Constants of Organic Acids and Bases. (Data for 2-Chloro-5-methylpyridine). View Source
